molecular formula C16H18ClN7S B12265973 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B12265973
M. Wt: 375.9 g/mol
InChI Key: ZHENSIYSSDYKQU-UHFFFAOYSA-N
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Description

4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core is typically synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a chlorine atom is substituted with a suitable nucleophile.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where the nitrogen atom of the piperidine ring attacks an electrophilic carbon atom on the pyrimidine core.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction, where a suitable thiol reagent is used to introduce the sulfur atom.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using suitable solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions, where the nitrile group is reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the chloropyrimidine moiety is substituted with a suitable nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.

    Interact with Receptors: The compound can interact with specific receptors on the cell surface, modulating cellular signaling pathways.

    Affect Gene Expression: The compound can affect gene expression by interacting with DNA or RNA, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

4-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Other pyrimidine derivatives, such as 5-fluorouracil and cytarabine, are known for their anticancer properties.

    Chloropyrimidine Compounds: Compounds containing the chloropyrimidine moiety, such as chloropyrimidine-2-carboxamide, are known for their antimicrobial properties.

    Piperidine Derivatives: Piperidine derivatives, such as piperidine-4-carboxamide, are known for their analgesic and anti-inflammatory properties.

The uniqueness of this compound lies in its combination of functional groups, which confer a unique set of chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H18ClN7S

Molecular Weight

375.9 g/mol

IUPAC Name

4-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C16H18ClN7S/c1-23(15-19-9-12(17)10-20-15)13-3-5-24(6-4-13)14-11(7-18)8-21-16(22-14)25-2/h8-10,13H,3-6H2,1-2H3

InChI Key

ZHENSIYSSDYKQU-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC(=NC=C2C#N)SC)C3=NC=C(C=N3)Cl

Origin of Product

United States

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